H-Leu-Trp-Met-Arg-OH
Description
Overview of Bioactive Peptides in Academic Research
Bioactive peptides are specific protein fragments that exert a physiological effect in the body. dairy-journal.org These peptides are typically short, consisting of 2 to 20 amino acid residues. capes.gov.br Their biological activities are diverse and include antimicrobial, antihypertensive, antioxidant, and immunomodulatory effects. capes.gov.br In academic research, scientists are increasingly focusing on these molecules to understand their mechanisms of action and to explore their potential as therapeutic agents and functional food ingredients. mdpi.com The specificity of their action and their natural origin make them attractive candidates for development.
Defining Tetrapeptide Frameworks in Biochemical Studies
A tetrapeptide is an oligopeptide composed of four amino acids linked by three peptide bonds. tandfonline.com The specific sequence of these amino acids dictates the tetrapeptide's unique three-dimensional structure and, consequently, its biological function. tandfonline.com Tetrapeptides are a significant focus in biochemical studies because their relatively small size makes them amenable to chemical synthesis and structural analysis, while still being large enough to exhibit potent and specific biological activities. bachem.com Many naturally occurring and synthetic tetrapeptides have been identified with important roles in cellular signaling and as potential drug candidates.
Current State of Research on H-Leu-Trp-Met-Arg-OH
Direct research focusing exclusively on the tetrapeptide this compound is limited. However, significant insights can be drawn from studies on a closely related, longer peptide, the hexapeptide H-Leu-Trp-Met-Arg-Phe-Ala-OH. Research has investigated the inhibitory effects of this hexapeptide and related shorter peptides on dipeptidyl peptidase-III (DPP-III), an enzyme implicated in pain and inflammation pathways.
A key study demonstrated that the inhibitory potency against DPP-III increases with the length of the peptide chain. The affinity for the enzyme was compared across the series Leu-Trp, Leu-Trp-Met, and Leu-Trp-Met-Arg-Phe-Ala. tandfonline.com The results, summarized in the table below, show a clear trend of increasing inhibition as the peptide chain is elongated.
| Peptide | Inhibition of DPP-III | Reference |
|---|---|---|
| Leu-Trp | Lower | tandfonline.com |
| Leu-Trp-Met | Moderate | tandfonline.com |
| Leu-Trp-Met-Arg-Phe-Ala | Higher | tandfonline.com |
This research indicates that the sequence Leu-Trp-Met-Arg is a crucial component for the interaction with the active site of DPP-III.
Furthermore, a study by Gobbetti and colleagues in 1995 explored the enzymatic hydrolysis of bitter peptides by an aminopeptidase (B13392206) from Pseudomonas fluorescens. dairy-journal.org While they focused on the pentapeptide H-Leu-Trp-Met-Arg-Phe-OH, their findings on its nearly complete hydrolysis suggest that the shorter this compound would also be a substrate for such enzymes. This has implications for food science, particularly in the enzymatic debittering of protein hydrolysates. dairy-journal.org
Rationale for In-Depth Academic Investigation of this compound
The existing research on related peptides provides a strong rationale for a more focused investigation of this compound. The clear structure-activity relationship observed in the inhibition of DPP-III by peptides containing the Leu-Trp-Met-Arg sequence suggests that this tetrapeptide itself could be a potent and selective inhibitor. tandfonline.com Isolating and studying this compound would allow for a precise determination of its inhibitory constant (Ki) and a deeper understanding of the molecular interactions essential for binding to DPP-III.
Moreover, its potential as a substrate for aminopeptidases, as suggested by the work of Gobbetti et al., warrants further study. dairy-journal.org Characterizing the kinetics of its hydrolysis could provide valuable data for the development of enzymatic processes to improve the sensory properties of food products. An in-depth investigation could therefore unveil novel applications for this compound in both pharmacology and food technology.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N8O5S/c1-16(2)13-19(29)24(37)36-23(14-17-15-33-20-8-5-4-7-18(17)20)26(39)34-21(10-12-42-3)25(38)35-22(27(40)41)9-6-11-32-28(30)31/h4-5,7-8,15-16,19,21-23,33H,6,9-14,29H2,1-3H3,(H,34,39)(H,35,38)(H,36,37)(H,40,41)(H4,30,31,32)/t19-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSRMRPAGMXZLU-UDIDDNNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N8O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435536 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67368-23-4 | |
| Record name | L-Arginine, L-leucyl-L-tryptophyl-L-methionyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60435536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Analytical Characterization of H Leu Trp Met Arg Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Leu-Trp-Met-Arg-OH
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide production, offering advantages such as procedural simplicity, speed, and the ability to use excess reagents to drive reactions to completion. csic.esrsc.org This method involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding amino acids to build the peptide chain. rsc.org
Fmoc and Boc Strategies in this compound Synthesis
The synthesis of this compound can be approached using two primary SPPS strategies: Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) chemistry. iris-biotech.deamericanpeptidesociety.org Both methods rely on protecting the N-terminal alpha-amino group of the incoming amino acid to prevent undesirable side reactions during peptide bond formation. americanpeptidesociety.org
The Fmoc strategy is the more contemporary and widely used method due to its milder deprotection conditions. iris-biotech.deamericanpeptidesociety.org The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.deiris-biotech.de The side-chain protecting groups are acid-labile, requiring a strong acid such as trifluoroacetic acid (TFA) for their removal during the final cleavage step from the resin. iris-biotech.de This orthogonality allows for the selective removal of the N-terminal protecting group without affecting the side-chain protectors. iris-biotech.de
Conversely, the Boc strategy employs acid-labile protecting groups for both the N-terminus and the side chains. iris-biotech.deamericanpeptidesociety.org The Nα-Boc group is removed with a moderate acid like TFA, while the more resistant side-chain protecting groups (often benzyl-based) and cleavage from the resin require a very strong and hazardous acid, such as hydrofluoric acid (HF). iris-biotech.de While historically significant, the harsh conditions of the Boc/Bzl strategy have led to the broader adoption of the Fmoc/tBu approach. iris-biotech.de
Table 1: Comparison of Fmoc and Boc Strategies for Peptide Synthesis
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Nα-Deprotection | Piperidine in DMF | Trifluoroacetic Acid (TFA) |
| Final Cleavage | Strong acid (e.g., TFA) | Strong, hazardous acid (e.g., HF) |
| Key Advantage | Milder, orthogonal conditions | Historically established |
| Primary Disadvantage | Potential for side reactions with base | Use of highly corrosive and toxic reagents |
Optimization of Coupling Efficiencies and Deprotection Regimens for this compound
Achieving high yields and purity in the synthesis of this compound requires careful optimization of coupling and deprotection steps. iris-biotech.de Inefficient reactions at any stage can lead to the formation of deletion sequences, which are difficult to separate from the target peptide. iris-biotech.de
Coupling Efficiency: The formation of the amide bond between the free amine of the resin-bound peptide and the carboxyl group of the incoming amino acid is facilitated by coupling reagents. Common onium salt-based reagents like HBTU, HATU, and PyBOP are widely used. peptide.com To maximize coupling efficiency, especially for sterically hindered or aggregation-prone sequences, an excess of the activated amino acid and coupling reagent is often employed. rsc.org Monitoring the reaction for the disappearance of free amino groups, for instance with a Kaiser test, can confirm reaction completion. iris-biotech.de If a coupling reaction is incomplete, a second coupling step or capping of the unreacted amines with a reagent like acetic anhydride (B1165640) is recommended to prevent the formation of deletion byproducts. csic.es
Deprotection Regimens: The repetitive removal of the Nα-Fmoc group must be complete to ensure the entire peptide chain can continue to grow. Incomplete deprotection results in truncated sequences. The standard deprotection solution is 20% piperidine in DMF. iris-biotech.de For difficult sequences known to aggregate, which can slow down deprotection kinetics, extending the reaction time or using elevated temperatures with microwave assistance can be beneficial. nih.gov The completion of the deprotection step can be monitored by quantifying the fluorenyl group released upon treatment with piperidine. iris-biotech.de
Challenges in Synthesizing Peptides Containing Tryptophan, Methionine, and Arginine Residues
The specific amino acid composition of this compound presents several challenges during SPPS.
Tryptophan (Trp): The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation by reactive carbocations generated during the final TFA cleavage step. thermofisher.comsigmaaldrich.com This can be mitigated by adding "scavengers" to the cleavage cocktail. sigmaaldrich.com A common side reaction is the sulfonation of the tryptophan indole ring by byproducts from the cleavage of sulfonyl-based protecting groups on arginine. sigmaaldrich.com Using a Boc protecting group on the indole nitrogen of tryptophan, i.e., Fmoc-Trp(Boc)-OH, can effectively prevent this and other modifications. sigmaaldrich.com
Methionine (Met): The thioether side chain of methionine is easily oxidized to methionine sulfoxide (B87167), both during synthesis and cleavage. peptide.comiris-biotech.de While this modification can sometimes be reversed by treating the peptide with reducing agents, it is preferable to prevent it. thermofisher.com Using scavenger-containing cleavage cocktails is crucial. peptide.com
Arginine (Arg): The guanidinium (B1211019) group of arginine is highly basic and requires robust protection throughout the synthesis. Commonly used protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). csic.espeptide.com Complete removal of these groups can require extended cleavage times, especially in peptides with multiple arginine residues. peptide.com A potential side reaction during synthesis is the formation of a lactam, which can be minimized through careful selection of coupling reagents and conditions. peptide.com Recently, methods using side-chain unprotected arginine have been explored to improve sustainability, but this requires specific coupling protocols. rsc.org
Solution-Phase Peptide Synthesis Techniques for this compound
While SPPS is dominant, solution-phase peptide synthesis (LPPS) remains a viable, and for shorter peptides, often preferred strategy. rsc.org In LPPS, the peptide is synthesized in a homogenous solution, with purification of intermediates after each step. d-nb.info
For a tetrapeptide like this compound, a fragment condensation approach could be employed. This involves synthesizing smaller dipeptide fragments, such as H-Leu-Trp-OH and H-Met-Arg-OH, separately. These protected fragments are then coupled together in solution. d-nb.info This strategy can be more atom-economical and may avoid some of the aggregation issues seen in SPPS. d-nb.info However, it is generally more labor-intensive due to the need for purification after each coupling step. d-nb.info Omitting side-chain protection for certain residues like arginine and tryptophan has been successfully demonstrated in some solution-phase syntheses to improve step and atom economy. d-nb.info
Purification Strategies for this compound
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences, incompletely deprotected peptides, and products of side reactions. mdpi.com Purification is therefore a critical final step.
High-Performance Liquid Chromatography (HPLC) for this compound Purification
High-Performance Liquid Chromatography (HPLC) is the standard and most powerful technique for purifying synthetic peptides. mdpi.comnih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for peptide purification. mdpi.comnih.gov The principle of separation is based on the hydrophobicity of the molecules. google.com The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). Elution is achieved using a gradient of an increasing concentration of an organic solvent (like acetonitrile) in an aqueous mobile phase, typically containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govresearchgate.net TFA serves to protonate the peptide's basic residues and form ion pairs, which improves peak shape and resolution. researchgate.net Peptides are eluted in order of increasing hydrophobicity. nih.gov Given the presence of the hydrophobic Leu and Trp residues, this compound would be well-retained on an RP-HPLC column. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized. phenomenex.com
Table 2: Common Impurities Addressed by HPLC Purification
| Impurity Type | Description | Separation Principle in RP-HPLC |
| Deletion Sequences | Peptides missing one or more amino acids from the target sequence. | Generally elute earlier than the full-length peptide due to lower molecular weight and often lower hydrophobicity. |
| Truncated Peptides | Peptides resulting from incomplete deprotection, often capped. | Elution behavior varies based on the nature of the capping group and overall hydrophobicity. |
| Oxidized Peptides | e.g., Methionine sulfoxide forms. | The oxidized form is more polar and will typically elute earlier than the native peptide. thermofisher.com |
| Alkylated Peptides | e.g., Tryptophan modified by scavengers or protecting group byproducts. | Elution time will shift depending on the hydrophobicity of the adduct. |
| Diastereomers | Peptides containing a racemized amino acid. | Can be very difficult to separate, often requiring specialized chiral columns or optimized gradient conditions. |
Spectroscopic and Chromatographic Validation of this compound Identity and Purity
The definitive confirmation of the primary structure and purity of synthetically derived this compound relies on a combination of advanced analytical techniques. Mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools, providing unambiguous evidence of molecular weight, amino acid sequence, and three-dimensional conformation.
Mass Spectrometry (MS) for Sequence and Molecular Weight Confirmation of this compound
Mass spectrometry is a cornerstone technique for the verification of peptide synthesis, offering precise molecular weight determination and sequence validation. The theoretical molecular weight of the tetrapeptide this compound, with the chemical formula C28H44N8O5S, is 604.77 g/mol (average mass) and 604.315538 Da (monoisotopic mass). biosynth.comchemspider.com
To confirm the precise sequence of amino acids (Leu-Trp-Met-Arg), tandem mass spectrometry (MS/MS) is utilized. In this method, the parent [M+H]+ ion is isolated and fragmented through collision-induced dissociation. This process cleaves the peptide bonds, generating a series of predictable fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By analyzing the m/z values of these fragments, the amino acid sequence can be pieced together, confirming the identity of the peptide.
Table 1: Theoretical m/z Values for Key MS/MS Fragment Ions of this compound (Based on monoisotopic residue masses)
| Ion Type | Sequence | Theoretical m/z ([M+H]+) |
| b₂ | Leu-Trp | 299.17 |
| b₃ | Leu-Trp-Met | 430.21 |
| y₁ | Arg | 175.12 |
| y₂ | Met-Arg | 306.16 |
| y₃ | Trp-Met-Arg | 492.24 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the peptide, allowing for comprehensive structural elucidation in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to assign signals to specific protons and carbons, confirming the amino acid composition and providing insights into the peptide's conformation. spectralservice.de
Proton (¹H) NMR
The ¹H NMR spectrum of a peptide is typically complex, with distinct regions corresponding to different types of protons. chemrxiv.org For this compound, specific proton signals have been identified in deuterium (B1214612) oxide (D₂O). rsc.org The aromatic region of the spectrum (δ 7.0–7.6 ppm) shows signals characteristic of the Tryptophan indole ring. rsc.org The α-proton (Hα) signals for each amino acid residue typically appear between δ 4.0 and 4.7 ppm. rsc.org The upfield region (δ 0.8–3.3 ppm) contains a multitude of signals from the aliphatic side chains of Leucine (B10760876), Methionine, and Arginine. rsc.org
Table 2: Reported ¹H NMR Chemical Shifts (δ) for this compound in D₂O rsc.org
| Chemical Shift (ppm) | Multiplicity | Assignment (Residue and Proton) |
| 7.57 | d | Tryptophan (indole ring) |
| 7.44 | d | Tryptophan (indole ring) |
| 7.19 | t | Tryptophan (indole ring) |
| 7.10 | t | Tryptophan (indole ring) |
| 4.67 | t | Tryptophan (Hα) |
| 4.31 | dd | Arginine (Hα) |
| 4.05 - 3.92 | m | Leucine, Methionine (Hα) |
| 3.26 - 3.04 | m | Trp (Hβ), Arg (Hδ) |
| 2.45 - 2.29 | m | Methionine (Hγ) |
| 2.03 - 1.44 | m | Leu (Hβ, Hγ), Met (Hβ), Arg (Hβ, Hγ) |
| 0.89 | t | Leucine (Hδ) |
d = doublet, t = triplet, dd = doublet of doublets, m = multiplet
Carbon (¹³C) NMR
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the peptide. spectralservice.de The ¹³C NMR spectrum is characterized by distinct chemical shift ranges for different types of carbon atoms. The carbonyl carbon signals appear in the downfield region (δ 169–177 ppm), and the presence of four signals in this area would confirm the tetrapeptide nature of the compound. spectralservice.deualberta.ca The Cα signals are typically found between δ 50 and 62 ppm, while the various side-chain carbons (Cβ, Cγ, etc.) resonate at higher fields. ualberta.canih.gov While a full, assigned spectrum for this compound is not detailed in available literature, the expected chemical shift ranges are well-established for its constituent amino acids. rsc.orgnih.gov
Table 3: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Amino Acid Residue(s) | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | All | 170 - 176 |
| Cα | All | 52 - 61 |
| Cβ, Cγ, Cδ | Leu, Met, Arg | 15 - 45 |
| Aromatic/Indole | Tryptophan | 110 - 138 |
Enzymatic Hydrolysis and Aminopeptidase Interaction Studies with H Leu Trp Met Arg Oh
H-Leu-Trp-Met-Arg-OH as a Substrate for Aminopeptidase-Mediated Hydrolysis
This compound serves as a model substrate for the study of aminopeptidase-mediated hydrolysis. medchemexpress.com Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. medchemexpress.comoup.com The susceptibility of a peptide to aminopeptidase (B13392206) hydrolysis is largely determined by the identity of its N-terminal amino acid. The constituent amino acids of this compound—Leucine (B10760876) (Leu), Tryptophan (Trp), Methionine (Met), and Arginine (Arg)—are all recognized as preferred residues for cleavage by various aminopeptidases. nih.govplos.org
The initial step in the hydrolysis of this tetrapeptide by an aminopeptidase involves the cleavage of the peptide bond between the N-terminal leucine and the adjacent tryptophan residue. This reaction releases a free leucine molecule and the tripeptide Trp-Met-Arg-OH. Subsequent cleavage events would depend on the processivity and specificity of the particular enzyme.
Studies on related, longer peptides further support the role of this sequence as a substrate. For instance, the pentapeptide H-Leu-Trp-Met-Arg-Phe-OH was shown to be almost completely hydrolyzed by an aminopeptidase from Pseudomonas fluorescens. dairy-journal.org This indicates that the H-Leu-Trp-Met-Arg- sequence is readily accessed and cleaved by this class of enzymes. The general function of aminopeptidases in protein turnover and the catabolism of peptides underscores the importance of using such substrates to characterize their activity. oup.com
Kinetic Analysis of Aminopeptidase Activity on this compound
The enzymatic hydrolysis of peptides by most bacterial and mammalian aminopeptidases typically follows Michaelis-Menten kinetics. oup.com This model allows for the determination of key kinetic parameters, including the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) or catalytic rate constant (k꜋ₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing a measure of the enzyme's affinity for the substrate, while k꜋ₐₜ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
The table below presents representative kinetic data for various aminopeptidases acting on related peptide substrates, illustrating the typical parameters observed in such enzymatic reactions.
| Enzyme | Substrate | Kₘ (μM) | k꜋ₐₜ (s⁻¹) | k꜋ₐₜ/Kₘ (M⁻¹s⁻¹) | Source |
|---|---|---|---|---|---|
| PfA-M17 | [Leu]₂-Mec | 30.8 | 0.10 | 3,247 | biorxiv.org |
| PfA-M17 | [Leu]₄-Mec | 6.9 | 0.02 | 2,899 | biorxiv.org |
| Rat Brain NAP-2 | Leu-enkephalin (YGGFL) | 82 | 1.08 | 13,170 | nih.gov |
| Rat Brain NAP-2 | Met-enkephalin (YGGFM) | 106 | 2.60 | 24,528 | nih.gov |
Table 1: Representative kinetic parameters for aminopeptidases acting on various peptide substrates. Data for this compound is not specifically available; this table illustrates typical values for related substrates to provide context. PfA-M17 refers to Plasmodium falciparum M17 aminopeptidase.
Specificity Profiling of Aminopeptidases Towards this compound
Aminopeptidases exhibit a range of specificities, from broad to narrow, for the N-terminal (P1) residue of their substrates. oup.com The tetrapeptide this compound is notable because each of its constituent amino acids is favored by various aminopeptidases.
Leucine (Leu): As the N-terminal residue, its cleavage is the primary event. Leucine is a bulky, hydrophobic amino acid preferred by many leucyl aminopeptidases (LAPs) and other M1 and M17 family aminopeptidases. plos.orgbiorxiv.org
Tryptophan (Trp): This bulky aromatic residue is also a preferred substrate for certain aminopeptidases, such as the M17 family from Plasmodium. nih.govbiorxiv.org
Methionine (Met): Also a preferred hydrophobic residue, Met is readily cleaved by M1 aminopeptidases like PfA-M1. plos.org
Arginine (Arg): This positively charged basic residue is a key substrate for a different subset of aminopeptidases, including PfA-M1. plos.org
Research on the substrate specificity of Plasmodium aminopeptidases, which are crucial for parasite survival, provides a clear example. The M17 aminopeptidases (PfA-M17, Pv-M17) show a strong preference for bulky hydrophobic residues like Leu and Trp, and to a lesser extent, Met. nih.govplos.orgbiorxiv.org In contrast, the M1 aminopeptidases (PfA-M1, Pv-M1) have a broader specificity profile, readily cleaving not only hydrophobic residues like Leu and Met but also basic residues such as Arg and Lys. nih.govplos.org This broad specificity suggests that after the initial cleavage of Leucine from this compound, an enzyme like PfA-M1 could potentially continue to hydrolyze the remaining tripeptide.
| Enzyme | Preferred P1 Residues | Relative Activity towards this compound Constituents | Source |
|---|---|---|---|
| PfA-M1 | Leu, Met, Arg, Ala, Lys | Readily cleaves Leu, Met, and Arg. Moderate activity towards Trp. | plos.org |
| PfA-M17 | Leu, Trp | Highest activity towards Leu and Trp. Lower activity towards Met. Negligible activity towards Arg. | plos.org |
| Pv-M17 | Trp, Leu, Met | Strong preference for Trp, Leu, and Met. Low-level activity towards Arg. | nih.govbiorxiv.org |
| Rat Brain NAP-2 | Leu, Met, Arg, Lys | Highest hydrolytic efficiency for Leu, followed by Met and Arg. Least active on Trp. | nih.gov |
Table 2: Substrate specificity profiles of various aminopeptidases for the amino acid constituents of this compound. The data highlights the peptide's suitability as a substrate for a diverse range of enzymes.
Mechanistic Insights into Enzymatic Cleavage of this compound
The cleavage of the N-terminal peptide bond of this compound by an aminopeptidase follows a well-established catalytic mechanism, particularly for metallo-aminopeptidases, which are the predominant type. medchemexpress.comoup.com This process is dependent on the presence of divalent metal ions in the enzyme's active site, which act as essential cofactors.
The general mechanism involves several key steps:
Substrate Binding: The tetrapeptide binds to the active site of the aminopeptidase. The free amino group of the N-terminal leucine coordinates with a metal ion (commonly Zn²⁺, but often replaceable in vitro by Co²⁺ or Mn²⁺ for enhanced activity). nih.govacs.org
Catalysis: The metal cofactor polarizes the carbonyl group of the scissile peptide bond (the Leu-Trp bond). A water molecule, activated by a nearby basic residue in the active site (acting as a general base), performs a nucleophilic attack on the polarized carbonyl carbon.
Intermediate Formation: This attack results in the formation of a tetrahedral intermediate, which is stabilized by interactions with the metal ion and other active site residues.
Peptide Bond Cleavage: The intermediate collapses, leading to the cleavage of the peptide bond. The N-terminal amino acid (Leucine) is protonated by a nearby acidic residue (acting as a general acid), and it is released from the active site.
Product Release: The remaining tripeptide (Trp-Met-Arg-OH) is subsequently released, regenerating the active enzyme for another catalytic cycle.
Studies on Plasmodium aminopeptidases have confirmed that M17 enzymes require supplemental Co²⁺ or Mn²⁺ for optimal activity in vitro, highlighting the crucial role of the metal cofactor in the catalytic mechanism. biorxiv.org
Comparative Studies of this compound Hydrolysis with Other Tetrapeptide Substrates
Direct comparative studies analyzing the hydrolysis of this compound against a panel of other tetrapeptides are limited. However, comparisons can be drawn based on known enzyme specificities and the influence of peptide length on kinetics.
The efficiency of hydrolysis is highly dependent on the amino acid sequence. A tetrapeptide composed of residues that are poor substrates for a given aminopeptidase would be hydrolyzed much less efficiently. For example, for an M17 aminopeptidase that strongly prefers hydrophobic N-terminal residues, this compound would be a far superior substrate compared to a hypothetical tetrapeptide like H-Gly-Pro-Asp-Ser-OH. Glycine is typically cleaved inefficiently, and Proline in the second (P1') position can be inhibitory to many aminopeptidases. acs.org
Furthermore, peptide length can influence enzyme kinetics. For some aminopeptidases, there is an inverse relationship between substrate affinity (Kₘ) and turnover rate (k꜋ₐₜ) as peptide length increases. For instance, the Plasmodium M17 aminopeptidase showed the highest affinity (lowest Kₘ) for a tetra-leucine substrate but also the slowest turnover rate compared to a di-leucine substrate. biorxiv.org This suggests that while a longer peptide like a tetrapeptide might bind more tightly in the active site, the catalytic step or product release may be slower. Conversely, other enzymes show a preference for longer peptides over shorter ones. The neuron-specific aminopeptidase NAP-2 effectively cleaves pentapeptides but shows a lack of activity on di- and tripeptides with the same N-terminus, indicating that a minimum peptide length is required for efficient hydrolysis by that particular enzyme. nih.gov
| Tetrapeptide Substrate | N-Terminal (P1) Residue | Predicted Hydrolysis Efficiency by PfA-M17 | Rationale |
|---|---|---|---|
| This compound | Leucine (Leu) | High | Leucine is a preferred bulky, hydrophobic P1 residue for PfA-M17. plos.org |
| H-Trp-Met-Arg-Leu-OH | Tryptophan (Trp) | High | Tryptophan is also a highly preferred bulky, aromatic P1 residue for PfA-M17. plos.org |
| H-Arg-Leu-Trp-Met-OH | Arginine (Arg) | Very Low / Negligible | Arginine is a basic residue and a very poor substrate for PfA-M17. plos.org |
| H-Ala-Pro-Val-Gly-OH | Alanine (Ala) | Low | Alanine is hydrolyzed at a very low level by PfA-M17 compared to Leu or Trp. nih.gov |
Table 3: A conceptual comparison of the predicted hydrolysis efficiency of this compound and other tetrapeptides by the Plasmodium falciparum M17 aminopeptidase (PfA-M17), based on known P1 substrate specificities.
Conformational Analysis and Molecular Architecture of H Leu Trp Met Arg Oh
Theoretical and Computational Conformational Landscape of H-Leu-Trp-Met-Arg-OH
Theoretical and computational methods are indispensable tools for exploring the vast conformational space available to a flexible molecule like a tetrapeptide. For this compound, computational simulations, such as molecular dynamics (MD) and Density Functional Theory (DFT) calculations, can predict the most energetically favorable three-dimensional structures. These models account for the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, as well as the conformational flexibility of the individual amino acid side chains. yale.edumsu.edu
Computational studies on similar short peptides reveal a preference for specific secondary structural motifs like β-turns and 3(10)-helices. nih.gov For instance, in silico analyses of tetrapeptide units have shown the prevalence of type I and type III β-turn structures, which are stabilized by intramolecular hydrogen bonds. nih.gov The presence of the four distinct side chains in this compound would lead to a unique energy landscape. The large hydrophobic side chains of leucine (B10760876) and tryptophan, the flexible and hydrophobic methionine side chain, and the bulky, charged arginine side chain all contribute to a complex set of steric and electrostatic interactions that define the peptide's preferred conformations. pnas.org
Table 1: Predicted Dihedral Angles and Predominant Conformations for this compound based on Homologous Peptide Studies
| Residue | Dihedral Angle | Predicted Range (degrees) | Potential Conformation Contribution |
| Leucine (Leu) | φ, ψ | -150 to -50, 100 to 170 | β-sheet propensity |
| χ1 | ~180 or ~300 | Side-chain orientation influencing hydrophobic interactions nih.gov | |
| Tryptophan (Trp) | φ, ψ | -150 to -50, 100 to 170 | Can participate in β-sheets or turns mdpi.com |
| χ1 | Variable | Indole (B1671886) ring orientation critical for π-π and cation-π interactions mdpi.com | |
| Methionine (Met) | φ, ψ | -150 to -50, 100 to 170 | Flexible, can adapt to various backbone conformations nih.gov |
| χ1, χ2, χ3 | Multiple rotamers | High side-chain mobility researchgate.netosti.gov | |
| Arginine (Arg) | φ, ψ | -150 to -50, 100 to 170 | Can adopt various conformations, influenced by H-bonding nih.gov |
| χ1, χ2, χ3, χ4 | Flexible | Guanidinium (B1211019) group can form salt bridges and H-bonds nih.govrusselllab.org |
This table is a predictive representation based on general principles of peptide conformation and data from studies on peptides containing these amino acids. The actual values for this compound would require specific computational modeling.
Spectroscopic Characterization of this compound Secondary and Tertiary Structures (e.g., Circular Dichroism, FTIR)
Spectroscopic techniques provide experimental insights into the secondary and tertiary structures of peptides in solution.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides. nih.gov In the far-UV region (below 250 nm), the peptide backbone absorption gives rise to characteristic CD spectra for α-helices, β-sheets, and random coils. For a tetrapeptide like this compound, which is unlikely to form stable, long-range secondary structures, the CD spectrum would likely indicate a mixture of turn-like structures and random coil, or "disordered" conformations. nih.gov The presence of the tryptophan residue, with its aromatic side chain, also contributes to the near-UV CD spectrum (260-320 nm), providing information about its local environment and tertiary structure. unito.itspringernature.com The aromatic and sulfur-containing side chains of Trp and Met can interfere with the analysis of secondary structure in the amide region, necessitating correction methods. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is another powerful technique for analyzing peptide secondary structure. nih.govshimadzu.com The amide I band (1600-1700 cm⁻¹) of the IR spectrum is particularly informative, as its frequency is sensitive to the different types of hydrogen-bonding patterns found in α-helices, β-sheets, β-turns, and random coils. rsc.orgthermofisher.com For this compound, deconvolution of the amide I band could reveal the relative populations of these different conformational states. For example, bands in the range of 1660-1695 cm⁻¹ are often associated with β-turns. acs.org
Table 2: Characteristic FTIR Amide I Frequencies for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650-1660 |
| β-Sheet | 1618-1640 |
| β-Turn | 1660-1670 |
| Random Coil | 1640-1650 |
Source: Adapted from references shimadzu.comrsc.org.
Influence of Amino Acid Side Chains (Leu, Trp, Met, Arg) on this compound Conformation
Leucine (Leu): The γ-branched alkyl side chain of leucine is hydrophobic and contributes to the stabilization of helical structures, although less so than alanine. pnas.org Its bulkiness can influence the hydration of the peptide backbone, and substitutions with leucine can sometimes lead to distorted conformations to accommodate its size. nih.govrsc.org The conformation of the leucine side chain itself is typically restricted to two main rotamers. researchgate.net
Tryptophan (Trp): The large, aromatic indole side chain of tryptophan is a major determinant of structure. mdpi.com It can participate in hydrophobic interactions and is a key player in anchoring proteins or peptides within membranes. wikipedia.orgmdpi.com The indole ring can also form hydrogen bonds and engage in π-π stacking and cation-π interactions, significantly influencing the tertiary structure. mdpi.commdpi.comacs.org
Methionine (Met): The methionine side chain is unique due to its unbranched and flexible nature, which is attributed in part to the presence of a sulfur atom. nih.gov This flexibility allows it to adapt to various environments and participate in forming malleable hydrophobic surfaces. nih.govresearchgate.netosti.gov The sulfur atom can also engage in sulfur-π interactions. researchgate.net
Arginine (Arg): The long, positively charged guanidinium side chain of arginine is highly influential. russelllab.org It can form strong salt bridges with negatively charged groups and participate in multiple hydrogen bonds, which can stabilize specific turns or helical structures by interacting with the peptide backbone. nih.govpnas.orgnih.gov The side chain is somewhat amphipathic, with a hydrophobic carbon chain and a charged end, allowing for complex interactions at interfaces. russelllab.org
Investigating Intramolecular Interactions within this compound (e.g., hydrogen bonding, hydrophobic interactions)
The final conformation of this compound is a delicate balance of various non-covalent intramolecular interactions.
Hydrogen Bonding: Intramolecular hydrogen bonds are critical for stabilizing defined secondary structures. In a tetrapeptide, the most common hydrogen bonds are those that define β-turns, such as the i → i+3 hydrogen bond. nih.gov The guanidinium group of the arginine side chain is a potent hydrogen bond donor and can form hydrogen bonds with backbone carbonyl oxygens. nih.govpnas.org The indole nitrogen of tryptophan can also act as a hydrogen bond donor. iucr.org
Hydrophobic Interactions: The nonpolar side chains of leucine, tryptophan, and methionine will tend to cluster together to minimize their contact with a polar solvent, a phenomenon known as the hydrophobic effect. nih.govpnas.orgpnas.org These interactions are a major driving force in peptide folding and can significantly restrict the conformational freedom of the peptide backbone. nih.gov The convergence of these hydrophobic side chains can create "hot spots" that are crucial for molecular interactions. nih.gov
Cation-π and π-π Interactions: The aromatic indole ring of tryptophan can interact favorably with the positively charged guanidinium group of arginine via cation-π interactions. It can also engage in π-π stacking with another aromatic ring if one were present. These interactions, along with potential sulfur-π interactions involving methionine, contribute to the stability of specific folded conformations. mdpi.commdpi.comresearchgate.net
The interplay of these forces results in a dynamic equilibrium of conformations for this compound in solution. The dominant conformations will be those that maximize favorable interactions while minimizing unfavorable steric clashes.
Table 3: Potential Intramolecular Interactions in this compound
| Interaction Type | Participating Residues | Description |
| Hydrogen Bond (Backbone) | Carbonyl O(i) and Amide H(i+3) | Stabilizes β-turn structures. nih.gov |
| Hydrogen Bond (Side Chain-Backbone) | Arg side chain and Backbone C=O | The guanidinium group can act as a hydrogen bond donor to a backbone carbonyl oxygen. nih.govpnas.org |
| Trp side chain and Backbone C=O | The indole N-H can donate a hydrogen bond. iucr.org | |
| Hydrophobic Interaction | Leu, Trp, Met | Nonpolar side chains cluster to minimize contact with water. nih.govpnas.org |
| Cation-π Interaction | Trp and Arg | Electrostatic interaction between the electron-rich indole ring of Trp and the positively charged guanidinium group of Arg. mdpi.com |
| Sulfur-π Interaction | Met and Trp | Interaction between the sulfur atom of Met and the aromatic ring of Trp. researchgate.net |
Ligand Binding Dynamics and Metal Ion Coordination with H Leu Trp Met Arg Oh
Gas-Phase Complex Formation of H-Leu-Trp-Met-Arg-OH with Lanthanoid Ions (e.g., La³⁺)
Scientific investigations into the gas-phase complexation of peptides with lanthanoid ions provide fundamental data on intrinsic binding affinities and coordination, free from solvent effects. Studies utilizing electrospray ionization mass spectrometry have successfully generated and observed gas-phase complexes of this compound with the lanthanoid ion Lanthanum(III) (La³⁺). researchgate.net
In these experiments, solutions containing La³⁺ and the peptide were electrosprayed, leading to the formation of triply charged complexes, specifically [La(Leu-Trp-Met-Arg)]³⁺. researchgate.netosti.gov A key observation was that stable gas-phase complexes with La³⁺ were only formed with peptides that, like this compound, contain an arginine residue. researchgate.net Further investigation through collision-induced dissociation (CID) with a water/nitrogen mixture showed that these complexes readily add water molecules. The predominant reaction was the formation of hydrated complexes, with the most abundant species being [La(Leu-Trp-Met-Arg)(H₂O)]³⁺. osti.gov This hydration behavior is crucial for deducing the coordination properties of the peptide ligand.
Determination of Binding Sites and Coordination Geometry in this compound Metal Complexes
The coordination number of a metal ion is a fundamental aspect of its complexes. For La³⁺ in the gas phase, a coordination number of eight has been established. osti.gov By observing the relative abundances of hydrated complexes, researchers can infer how many coordination sites the peptide ligand itself provides.
Based on the prevalence of the mono-hydrated complex, [La(Leu-Trp-Met-Arg)(H₂O)]³⁺, it was deduced that the this compound peptide acts as a heptadentate ligand, providing seven binding sites to the La³⁺ ion. researchgate.netosti.gov The eighth coordination site is occupied by a single water molecule. osti.gov
Density Functional Theory (DFT) calculations and comparisons with other peptides suggest a specific coordination geometry. osti.gov Metal ions generally bind preferentially to the carbonyl oxygens along a peptide's backbone. osti.govrsc.org In the case of the [La(Leu-Trp-Met-Arg)]³⁺ complex, it is proposed that the peptide is zwitterionic, with the terminal carboxylate group acting as a bidentate ligand (coordinating via both oxygen atoms). osti.gov The coordination is further established through the carbonyl oxygen of each of the three peptide bonds, and the sulfur atom from the methionine side chain. osti.govacs.org This accounts for six of the seven binding sites. The seventh binding site is provided by the π-system of the indole (B1671886) ring of the tryptophan residue. osti.govacs.org
| Source of Coordination | Residue/Group | Number of Sites | Supporting Evidence |
|---|---|---|---|
| Terminal Carboxylate Group | Arginine (-OH end) | 2 | Bidentate coordination from zwitterionic form. osti.gov |
| Peptide Bond Carbonyl Oxygens | Leu-Trp, Trp-Met, Met-Arg | 3 | Preferential binding site for metal ions. osti.govrsc.org |
| Side Chain Thioether | Methionine | 1 | Sulfur atom coordination. osti.govacs.org |
| Side Chain Indole Ring | Tryptophan | 1 | Coordination via π-system. osti.govacs.org |
| Total Peptide Binding Sites | 7 | Inferred from mass spectrometry of hydrated complexes. researchgate.netosti.gov |
Thermodynamic and Kinetic Parameters of this compound Ligand Interactions
The stability and dynamics of metal-peptide complexes are quantitatively described by thermodynamic and kinetic parameters. Key thermodynamic metrics include the Gibbs free energy of binding (ΔG), which indicates the spontaneity of the complex formation; the binding enthalpy (ΔH), which reflects the heat change upon binding; and the binding entropy (ΔS), which relates to the change in disorder of the system. nih.govnih.gov These values, along with the binding affinity (Kₐ) or dissociation constant (K₋), provide a complete energetic profile of the interaction. google.com Isothermal titration calorimetry (ITC) is a primary experimental method for directly measuring these thermodynamic values. nih.govrsc.org
Despite the importance of these parameters, specific thermodynamic and kinetic data for the complexation of this compound with lanthanoid or other metal ions are not extensively available in the current scientific literature. General studies show that peptide-metal interactions can be either enthalpy-driven, resulting from the formation of strong coordinative bonds, or entropy-driven, often due to the release of structured water molecules from the ion and the ligand upon binding. osti.govnih.gov Without experimental data from techniques like ITC or kinetic assays, a quantitative assessment of the binding affinity and stability for the this compound complex remains a subject for future research.
Role of Arginine and Other Residues in Metal Coordination by this compound
The specific amino acid sequence of this compound is critical to its function as a ligand, with each residue's side chain contributing uniquely to the coordination and stability of the metal complex.
Tryptophan (Trp): The indole side chain of tryptophan provides the seventh coordination site to the La³⁺ ion via its electron-rich π-system. osti.govacs.org This type of cation-π interaction significantly stabilizes peptide-metal complexes. researchgate.netroyalsocietypublishing.org The electron-donating power of tryptophan's indole ring is considered more potent than the phenyl ring of phenylalanine, providing extra stabilization to the complex. acs.org
Methionine (Met): The thioether moiety (-S-CH₃) in the side chain of methionine is a well-established coordination site for metal ions. researchgate.net In the this compound complex with La³⁺, the sulfur atom acts as one of the seven donor sites. osti.govacs.org
| Residue | Side Chain | Role in Coordination |
|---|---|---|
| Leucine (B10760876) (Leu) | Isobutyl | Primarily structural; does not directly coordinate but influences peptide conformation. royalsocietypublishing.org |
| Tryptophan (Trp) | Indole | Provides a coordination site via its π-electron system (cation-π interaction), enhancing complex stability. osti.govacs.org |
| Methionine (Met) | Thioether | The sulfur atom acts as a soft donor ligand, providing a coordination site. osti.govacs.org |
| Arginine (Arg) | Guanidinium (B1211019) | Essential for complex formation with La³⁺; likely stabilizes the required peptide conformation and charge state. researchgate.netresearchgate.net |
Compound Name Reference Table
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | L-Leucyl-L-tryptophyl-L-methionyl-L-arginine |
| La³⁺ | Lanthanum(III) ion |
| Leucine (Leu) | 2-Amino-4-methylpentanoic acid |
| Tryptophan (Trp) | 2-Amino-3-(1H-indol-3-yl)propanoic acid |
| Methionine (Met) | 2-Amino-4-(methylthio)butanoic acid |
| Arginine (Arg) | 2-Amino-5-guanidinopentanoic acid |
In Vitro Stability and Degradation Pathways of H Leu Trp Met Arg Oh
Assessment of H-Leu-Trp-Met-Arg-OH Stability in Aqueous Solutions and Biological Milieus
The stability of peptides like this compound is significantly influenced by the environment they are in. In simple aqueous solutions, such as phosphate (B84403) buffer (pH 7.4), some peptides can remain stable for extended periods. For instance, the tetrapeptide GE81112A showed 100% recovery after 24 hours of incubation at 25°C. asm.org However, the introduction of biological components, such as those found in serum or cell lysates, can dramatically decrease stability due to the presence of various enzymes.
Linear peptides, in general, are susceptible to hydrolysis in serum. researchgate.net For example, studies on other tetrapeptides have shown significant degradation within hours of incubation in serum. researchgate.net The stability of a peptide in these biological milieus is often assessed by incubating the peptide and monitoring its intact concentration over time using techniques like High-Performance Liquid Chromatography (HPLC) followed by Mass Spectrometry (MS). researchgate.net
Table 1: Factors Influencing Peptide Stability in Biological Milieus
| Factor | Description | Potential Impact on this compound |
| Enzymes | Proteases and peptidases present in serum and cell lysates can cleave peptide bonds. | High likelihood of degradation due to the presence of aminopeptidases and other proteases. |
| pH | The pH of the solution can affect the ionization state of the peptide and enzyme activity. | Deviations from physiological pH could alter degradation rates. |
| Temperature | Higher temperatures generally increase the rate of both enzymatic and non-enzymatic degradation. | Incubation at 37°C, common for cell-based assays, will likely accelerate degradation compared to storage at 4°C. researchgate.net |
Identification of Degradation Products and Mechanisms of this compound Breakdown
The degradation of this compound primarily occurs through the cleavage of its peptide bonds. The specific bonds that are cleaved and the resulting smaller peptides and amino acids are its degradation products. Given its sequence, the peptide is susceptible to cleavage by various proteases.
Chymotrypsin (B1334515), for instance, preferentially cleaves after bulky hydrophobic residues such as Tryptophan (Trp), Leucine (B10760876) (Leu), and Methionine (Met). nih.govnih.gov Trypsin specifically targets the peptide bond C-terminal to Arginine (Arg) and Lysine. nih.govnih.gov Therefore, in a biological milieu containing these enzymes, this compound could be cleaved at multiple sites.
The primary degradation mechanism is enzymatic hydrolysis. Aminopeptidases would cleave the N-terminal Leucine, while carboxypeptidases could act on the C-terminal Arginine. Endopeptidases like trypsin and chymotrypsin would cleave internal peptide bonds. nih.govnih.gov
Table 2: Potential Degradation Products of this compound
| Cleavage Site | Enzyme Type (Example) | Potential Products |
| Leu-Trp bond | Aminopeptidase (B13392206) | Leucine + Trp-Met-Arg-OH |
| Trp-Met bond | Endopeptidase (Chymotrypsin) | H-Leu-Trp-OH + Met-Arg-OH |
| Met-Arg bond | Endopeptidase | H-Leu-Trp-Met-OH + Arginine |
| Arg (C-terminus) | Endopeptidase (Trypsin) | H-Leu-Trp-Met-OH + Arginine |
Strategies for Enhancing this compound Stability in Research Protocols
To ensure the integrity of this compound during in vitro experiments, several strategies can be employed to enhance its stability.
Use of Protease Inhibitors: A common approach is to add a cocktail of protease inhibitors to the biological milieu (e.g., serum, cell lysates). This can significantly reduce enzymatic degradation.
Chemical Modifications:
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-isomers can render the peptide resistant to proteases, which are stereospecific for L-amino acids. acs.org
N- and C-terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block the action of exopeptidases (aminopeptidases and carboxypeptidases). bachem.com
Peptide Backbone Modifications: Introducing modifications to the peptide bond itself, such as N-methylation, can hinder protease access. acs.org
Cyclization: Converting the linear peptide into a cyclic structure can improve stability by restricting its conformation and making it less accessible to proteases. acs.orgclinisciences.com
Control of Experimental Conditions:
Low Temperature: Performing experiments at lower temperatures can slow down the rate of enzymatic degradation. researchgate.net
Optimized pH: Maintaining the pH of the solution at a level that is suboptimal for the activity of major proteases can also enhance stability.
Computational Chemistry and Molecular Simulation Studies of H Leu Trp Met Arg Oh
Molecular Dynamics Simulations for H-Leu-Trp-Met-Arg-OH Conformational Ensembles and Flexibility
A review of current literature reveals a lack of molecular dynamics (MD) simulation studies specifically investigating the conformational landscape and flexibility of this compound. Such studies are crucial for understanding how the peptide behaves in a solution, its range of accessible shapes (conformational ensemble), and the intrinsic flexibility of its backbone and side chains. While MD simulations are a common tool for studying peptides, including those containing tryptophan and arginine, no research has been published applying this method to the unique sequence of this compound.
Quantum Chemical Calculations on Electronic Structure and Reactivity of this compound
There is no evidence of published research employing quantum chemical calculations to analyze the electronic structure and reactivity of this compound. These methods, which include Density Functional Theory (DFT) or other ab initio approaches, would provide fundamental insights into the peptide's electron distribution, molecular orbitals (such as the HOMO and LUMO), electrostatic potential, and sites susceptible to chemical reaction. Although general quantum mechanical studies on amino acids and short peptides exist, specific calculations detailing these properties for this compound have not been reported.
In Silico Prediction of this compound Interactions and Biological Activities
Beyond its known role as an enzyme substrate, there are no dedicated in silico studies that predict other potential biological activities or interaction partners for this compound. Computational tools are often used to screen peptides against databases of biological targets to predict potential new functions, such as antimicrobial, antihypertensive, or cell-penetrating activities. However, no such predictive studies or their results have been published specifically for this tetrapeptide.
Bioanalytical Method Development for H Leu Trp Met Arg Oh Detection and Quantification
Chromatographic Methods (e.g., LC-MS) for H-Leu-Trp-Met-Arg-OH Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of peptides in complex biological samples due to its high selectivity, sensitivity, and broad linear dynamic range. youtube.com The development of a robust LC-MS/MS method for this compound involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The initial step involves extracting the peptide from the biological matrix (e.g., plasma, serum, tissue homogenate). Common techniques include protein precipitation to remove larger proteins, followed by solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances like salts and phospholipids. researchgate.net Given the peptide's characteristics, a mixed-mode or reversed-phase SPE cartridge would be appropriate.
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (RP-HPLC) is typically used for peptide separation. A C18 column is a common choice, providing good retention for the hydrophobic residues (Leucine, Tryptophan, Methionine) in the tetrapeptide. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure adequate separation from matrix components and achieve a sharp peak for the analyte. For some tetrapeptides, hydrophilic interaction liquid chromatography (HILIC) can also be an effective separation technique. nih.gov
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is ideal for quantification. nih.gov The method relies on selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity. youtube.com This involves selecting the protonated molecular ion ([M+H]⁺) of this compound as the precursor ion in the first quadrupole. This ion is then fragmented in the collision cell, and specific, stable fragment ions (product ions) are monitored in the third quadrupole. The most abundant and specific precursor-to-product ion transition is used for quantification, while a secondary transition can be used for confirmation. A stable isotope-labeled version of the peptide is the ideal internal standard to correct for matrix effects and variability during sample processing and analysis. nih.gov
| Parameter | Typical Condition | Purpose |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Separation based on hydrophobicity |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of mobile phase |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution |
| Flow Rate | 0.4 mL/min | Standard flow for analytical LC |
| Gradient | 5% to 60% B over 5 minutes | Elution of the peptide from the column |
| Injection Volume | 5 µL | Volume of extracted sample introduced |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Efficient protonation of the peptide |
| Analysis Mode | Selected Reaction Monitoring (SRM) | High selectivity and sensitivity for quantification |
| Precursor Ion ([M+H]⁺) | Calculated m/z | Parent ion of this compound |
| Product Ions (y- or b-ions) | Specific m/z values | Characteristic fragments for quantification/confirmation |
| Internal Standard | Stable Isotope-Labeled Leu-Trp-Met-Arg | Correction for analytical variability |
Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification. The specific mass-to-charge ratio (m/z) values for precursor and product ions must be determined experimentally.
Immunochemical Assays for this compound Detection
Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and sensitive platform for peptide detection. Because small molecules like tetrapeptides typically have only a single antigenic determinant (epitope), a competitive immunoassay format is the most suitable approach. tandfonline.combiossusa.com
Assay Principle: The core of the assay is the competition between the unlabeled this compound in the sample (or standard) and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase or biotinylated) for a limited number of binding sites on a specific antibody. nih.gov The antibody is typically immobilized on the surface of a microtiter plate. After an incubation period, the unbound components are washed away. If an enzyme-labeled peptide is used, a substrate is added that produces a measurable signal (e.g., color change). The intensity of the signal is inversely proportional to the concentration of the unlabeled peptide in the sample.
Development Considerations:
Antibody Production: A highly specific polyclonal or monoclonal antibody against this compound is required. Since the peptide is small, it must first be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin) to become immunogenic and elicit an antibody response.
Tracer Synthesis: The peptide needs to be labeled (e.g., with biotin (B1667282) or an enzyme) to serve as the competitive tracer. The labeling process must not significantly interfere with the antibody binding site.
Assay Optimization: Critical parameters to optimize include antibody coating concentration, tracer concentration, incubation times, and buffer composition to achieve the desired sensitivity and dynamic range.
| Parameter | Typical Characteristic | Description |
| Assay Format | Competitive Inhibition ELISA | Unlabeled analyte in the sample competes with a labeled analyte for limited antibody binding sites. nih.govacs.org |
| Detection Range | pg/mL to ng/mL | The range of concentrations over which the assay is accurate and precise. |
| Sensitivity (LOD) | Low pg/mL | The lowest concentration of the peptide that can be reliably distinguished from background. nih.gov |
| Specificity | High | The ability of the antibody to bind exclusively to this compound and not to closely related peptides or fragments. |
| Sample Volume | 50 - 100 µL | The small volume of biological fluid required per well. |
| Throughput | High | Capable of analyzing many samples simultaneously in a 96-well plate format. |
Table 2: Expected Performance Characteristics of a Competitive Immunoassay for this compound.
Spectrophotometric and Fluorometric Assays for this compound Substrate Activity
The peptide this compound can serve as a substrate for certain proteases, particularly aminopeptidases, which cleave amino acids from the N-terminus of peptides. stanford.edunih.gov Spectrophotometric and fluorometric assays are commonly employed to measure the enzymatic activity of these proteases by monitoring the cleavage of this substrate.
Spectrophotometric (Chromogenic) Assays: This method involves chemically modifying the C-terminus of the peptide with a chromogenic group, such as p-nitroaniline (pNA). nih.gov The resulting substrate, H-Leu-Trp-Met-Arg-pNA, is colorless. Upon enzymatic cleavage of the amide bond between Arginine and pNA, the free p-nitroaniline is released. nih.govresearchgate.net This product has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength (around 405 nm). nih.gov The rate of color development is directly proportional to the enzyme's activity.
Fluorometric Assays: These assays offer significantly higher sensitivity than chromogenic methods. nih.gov A common approach is based on Fluorescence Resonance Energy Transfer (FRET). nih.gov Here, the peptide substrate is synthesized with a fluorophore at one end and a quencher molecule at the other. For example, a fluorophore like 7-methoxycoumarin-4-acetic acid (Mca) could be attached to the N-terminus, and a quencher like N-2,4-dinitrophenyl (Dnp) could be attached to the C-terminus. rndsystems.com In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. When a protease cleaves the peptide bond between the fluorophore and quencher, they are separated, leading to a measurable increase in fluorescence. rndsystems.com The rate of this increase is proportional to the enzymatic activity.
| Feature | Spectrophotometric (Chromogenic) Assay | Fluorometric (FRET) Assay |
| Principle | Cleavage releases a chromogenic group (e.g., p-nitroaniline). nih.gov | Cleavage separates a fluorophore/quencher pair, de-quenching fluorescence. nih.govrndsystems.com |
| Detection | Change in absorbance (color intensity). | Increase in fluorescence intensity. |
| Substrate Example | H-Leu-Trp-Met-Arg-pNA | Mca-Leu-Trp-Met-Arg-Dnp |
| Sensitivity | Moderate (micromolar range). | High (nanomolar range). |
| Instrumentation | Spectrophotometer / Plate Reader (Absorbance) | Fluorometer / Plate Reader (Fluorescence) |
| Advantages | Simple, cost-effective reagents. | High sensitivity, suitable for real-time kinetics. |
| Considerations | Potential for interference from colored compounds in the sample. illinois.edu | Substrate can be light-sensitive; potential for interference from fluorescent compounds. rndsystems.com |
Table 3: Comparison of Spectrophotometric and Fluorometric Assays for Measuring Protease Activity using this compound as a Substrate.
Method Validation for Robust this compound Analysis in Research Samples
To ensure that a bioanalytical method generates reliable and reproducible data, it must undergo a thorough validation process according to established guidelines from regulatory bodies like the FDA and EMA. unite.iteuropa.eunih.gov Full validation is essential to demonstrate that the method is suitable for its intended purpose. youtube.com The key parameters evaluated during validation are applicable to both LC-MS and immunochemical assays.
The main characteristics of a bioanalytical method that are essential to ensure the acceptability of the performance and the reliability of analytical results are selectivity, lower limit of quantification, the response function and calibration range, accuracy, precision, and stability. europa.eu
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity / Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, and matrix components. europa.eu | No significant interfering peaks at the retention time of the analyte and internal standard. Response from interferences should be <20% of the LLOQ. |
| Accuracy | The closeness of the determined value to the nominal or known true value. It is assessed using quality control (QC) samples at multiple concentration levels. | The mean value should be within ±15% of the nominal value (±20% at the LLOQ). researchgate.net |
| Precision | The closeness of agreement among a series of measurements from the same sample. It is expressed as the coefficient of variation (CV) or relative standard deviation (RSD). | The CV should not exceed 15% (20% at the LLOQ). researchgate.net |
| Calibration Curve | Demonstrates the relationship between the instrument response and the known concentration of the analyte over the quantification range. | A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). europa.eu |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte in a sample that can be quantified with acceptable accuracy and precision. europa.eu | Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. | The CV of the calculated matrix factor across different lots of matrix should be ≤15%. |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix, determined by comparing the response of an extracted sample to that of a non-extracted standard. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw, short-term bench-top, long-term storage). europa.eu | Mean concentrations of stability QC samples should be within ±15% of nominal concentrations. |
Table 4: Key Parameters and Acceptance Criteria for Bioanalytical Method Validation based on regulatory guidelines.
Broader Implications and Future Trajectories in H Leu Trp Met Arg Oh Research
Emerging Roles of Tetrapeptides in Peptide Chemistry and Biology
Tetrapeptides, which are oligopeptides composed of four amino acids, are increasingly recognized for their diverse and significant roles in biological systems and chemical applications. wikipedia.org They represent a class of molecules that are both small enough for efficient chemical synthesis and large enough to encode specific biological information. beilstein-journals.org Many tetrapeptides are pharmacologically active, demonstrating specificity for various receptors involved in protein-protein signaling. wikipedia.org
Emerging research has highlighted the multifaceted functions of these compounds. Tetrapeptides are integral components in the regulation of vital bodily processes, including immune system function, digestion, and cell growth. openaccesspub.org Their biological activities can include antioxidant and anti-inflammatory effects. openaccesspub.org In nature, both linear and cyclic tetrapeptides (CTPs) exist. CTPs are of particular interest as they can mimic the reverse turns often found on the surface of proteins, making them valuable structures for drug design. wikipedia.org
Potential for H-Leu-Trp-Met-Arg-OH as a Probing Agent in Biochemical Pathways
The tetrapeptide this compound is identified as a substrate for studies involving aminopeptidase-mediated hydrolysis. medchemexpress.commedchemexpress.com This function positions it as a potential tool, or "probe," for investigating specific enzymatic activities within complex biological systems. Peptide-based probes are powerful instruments in chemical biology, designed to be recognized and cleaved by a specific protease, thereby releasing a reporter signal or allowing for the study of the enzyme's function. rsc.org
The utility of a peptide as a probe is dictated by its sequence, which determines its specificity for a target enzyme. The amino acid composition of this compound—containing hydrophobic residues (Leucine, Tryptophan, Methionine) and a basic residue (Arginine)—is particularly relevant. Proteases often exhibit strong preferences for cleaving peptide bonds adjacent to specific types of amino acids.
Chymotrypsin (B1334515) , for example, preferentially cleaves at the C-terminus of large hydrophobic residues like Tryptophan. acs.org
Trypsin activity is characterized by cleavage after basic residues such as Arginine and Lysine.
Other proteases specifically target cleavage sites involving Methionine and Leucine (B10760876) . nih.govfrontiersin.org
This inherent specificity makes a sequence like Leu-Trp-Met-Arg a candidate for a highly targeted probe. Researchers have successfully developed tetrapeptide-based probes to investigate a range of biological processes. For example, a probe based on the tetrapeptide sequence of the cytokine IL-18 was developed to study the activity of caspases, which are key enzymes in inflammation and apoptosis. nih.gov Similarly, tetrapeptide acyl-donor probes have been used to label and visualize bacterial cell walls in the mouse gut microbiota, providing insights into bacterial physiology and antibiotic mechanisms. researchgate.net The sequence of this compound could be similarly leveraged, potentially by attaching a fluorophore or other reporter molecule, to create a specific probe for detecting the activity of proteases with a corresponding cleavage preference in cell cultures or in vivo.
Integration of this compound Studies into Larger Proteomic and Peptidomic Contexts
Proteomics and peptidomics are the large-scale study of proteins and peptides, respectively, within a biological system. acs.orgnih.gov These fields aim to identify and quantify the complete set of peptides and proteins to understand cellular processes, discover biomarkers, and identify novel bioactive molecules. The study of a specific peptide like this compound is greatly enhanced when placed within these broader contexts.
Peptidomics studies frequently identify hundreds or thousands of endogenous peptides in tissues like the brain or in complex systems like fermented foods. nih.govfrontiersin.org Many of these peptides are not directly encoded by their own genes but are instead generated through the specific cleavage of larger precursor proteins by proteases. nih.gov The resulting peptide fragments can have their own unique biological functions, distinct from their parent protein. nih.gov
The discovery of the this compound sequence in a peptidomics analysis would be significant. It could act as a signpost, indicating the activity of specific proteases that generate it. The amino acids in this tetrapeptide—Leucine (Leu), Tryptophan (Trp), Methionine (Met), and Arginine (Arg)—are all highly relevant in studies of protease cleavage specificity. For instance, peptidomic analysis of casein degradation by enzymes in kefir found that Met and Trp were highly preferred amino acids at the cleavage site. frontiersin.org Another study noted that hydrophobic residues like Leu, Trp, and Met, along with the basic residue Arg, were found 5-10 times more frequently at cleavage sites in brain peptides than polar residues. nih.gov
| Amino Acid in Sequence | Residue Type | Observed Significance in Peptidomics | Reference |
|---|---|---|---|
| Leu (Leucine) | Hydrophobic | Frequently observed at protease cleavage sites. A common residue at the P1 position. | nih.gov |
| Trp (Tryptophan) | Hydrophobic/Aromatic | Showed a strong positive effect on cleavage probability by cell envelope proteases (CEPs). | frontiersin.org |
| Met (Methionine) | Hydrophobic | Exhibited the strongest positive effect on cleavage by CEPs in fermented milk studies. A common cleavage site for chymotrypsin. | acs.orgfrontiersin.org |
| Arg (Arginine) | Basic/Positively Charged | A primary cleavage site for trypsin-like proteases. Frequently found at cleavage sites in brain peptides. | nih.gov |
Therefore, identifying this compound in a biological sample could guide researchers to investigate the proteases responsible for its creation, potentially uncovering new regulatory pathways.
Directions for Advanced Methodological Development in this compound Research
Future research on this compound will benefit significantly from ongoing advancements in peptide synthesis, analysis, and computational modeling. These methodological developments are critical for deepening the understanding of its structure, function, and interactions.
Advanced Synthesis: Traditional peptide synthesis can be complex and generate significant waste. researchgate.net Modern methodologies are focusing on more efficient and environmentally friendly approaches. These include strategies using minimal protecting groups, developing novel coupling agents, and employing greener solvents, which could streamline the production of this compound and its analogues for research purposes. researchgate.netnih.gov
High-Resolution Analysis: The analysis of peptides within complex biological mixtures requires powerful analytical techniques. Capillary electrophoresis (CE) coupled with mass spectrometry (MS) is one such method that has been used to successfully identify this compound. researchgate.netresearchgate.net Future developments will likely focus on enhancing the sensitivity and resolution of these techniques. The integration of technologies like 4D-DIA (four-dimensional data-independent acquisition) proteomics offers deeper coverage and more precise quantification of peptides, which would be invaluable for tracking the presence and abundance of this compound in peptidomic studies. mdpi.com
Computational and AI-Driven Approaches: Computational tools are becoming indispensable in peptide research. Molecular dynamics simulations can predict the three-dimensional structure and flexibility of this compound in different environments. Furthermore, the application of artificial intelligence and deep learning models can predict how peptides will aggregate and interact based on their sequence. scitechdaily.com Applying these methods to this compound could help hypothesize its binding partners and biological functions before undertaking more resource-intensive laboratory experiments.
| Research Area | Methodology | Application to this compound | Reference |
|---|---|---|---|
| Synthesis | Minimal Protecting Group Synthesis | More efficient and environmentally friendly chemical production of the peptide. | researchgate.net |
| Analysis | Capillary Electrophoresis-Mass Spectrometry (CE-MS) | High-resolution separation and identification from complex biological samples. | researchgate.netresearchgate.net |
| Analysis | Cross-Linking Mass Spectrometry (XL-MS) | Identifying potential protein interaction partners by covalently linking them for MS analysis. | acs.org |
| Computational | Molecular Dynamics & AI | Predicting 3D structure, aggregation behavior, and potential biological interactions. | scitechdaily.com |
By leveraging these advanced methods, future research can move beyond simple characterization to a more dynamic and integrated understanding of the role this compound plays in the broader landscape of peptide science.
Q & A
Basic Research Questions
Q. What structural features of H-Leu-Trp-Met-Arg-OH make it a suitable substrate for aminopeptidase-mediated hydrolysis studies?
- Methodological Answer : The tetrapeptide’s sequence (Leu-Trp-Met-Arg) determines its binding affinity to aminopeptidase active sites. Use molecular docking simulations to model interactions between the peptide and enzyme, focusing on residues like tryptophan (Trp) and methionine (Met), which may influence hydrophobic interactions. X-ray crystallography or NMR can validate binding conformations .
Q. How do researchers determine optimal pH and temperature conditions for hydrolysis assays using this compound?
- Methodological Answer : Conduct kinetic assays under varying pH (e.g., 6.0–8.0) and temperature (e.g., 25–37°C) conditions. Measure hydrolysis rates via fluorescence spectroscopy (using Trp’s intrinsic fluorescence) or HPLC to quantify product formation. Tabulate results to identify maxima in enzymatic activity (e.g., Vmax and Km values) .
Q. What detection methods are commonly employed to monitor aminopeptidase activity with this tetrapeptide?
- Methodological Answer :
- Fluorescence assays : Exploit Trp’s fluorescence quenching upon hydrolysis.
- HPLC/MS : Separate and quantify hydrolysis products (e.g., free Arg) with reverse-phase columns.
- Colorimetric assays : Use ninhydrin to detect liberated N-terminal residues. Validate results against negative controls (e.g., enzyme-free assays) .
Advanced Research Questions
Q. How can discrepancies in reported kinetic parameters (e.g., Km, Vmax) for this compound hydrolysis across studies be resolved?
- Methodological Answer : Analyze variables such as:
- Enzyme source/purity : Commercial vs. recombinant enzymes may exhibit varying activity.
- Substrate preparation : Verify peptide purity (>95%) via mass spectrometry and HPLC.
- Assay conditions : Standardize buffer composition (e.g., ionic strength, cofactors). Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. What strategies enhance the stability of this compound in long-term enzymatic assays?
- Methodological Answer :
- Lyophilization : Store the peptide in lyophilized form at -20°C to prevent degradation.
- Buffer additives : Include protease inhibitors (e.g., PMSF) or antioxidants (e.g., DTT) to mitigate oxidation of methionine.
- Real-time monitoring : Use stopped-flow techniques to track hydrolysis kinetics before significant substrate depletion .
Q. How can researchers design competitive inhibition studies using structural analogs of this compound?
- Methodological Answer :
- Analog synthesis : Replace key residues (e.g., Leu → Ile) to create competitive inhibitors.
- IC50 determination : Perform dose-response assays with varying inhibitor concentrations.
- Molecular dynamics simulations : Predict binding efficiency changes and correlate with experimental IC50 values .
Data Presentation and Reproducibility
-
Example Table for Kinetic Parameters :
Condition (pH/Temp) Vmax (μM/min) Km (μM) kcat (s<sup>-1</sup>) 7.4 / 37°C 12.3 ± 0.5 45.2 ± 2.1 0.25 6.8 / 25°C 8.1 ± 0.3 68.7 ± 3.4 0.12 -
Reproducibility Tips :
Ethical and Compliance Considerations
- Non-Human Research : If using commercially sourced enzymes or peptides, confirm compliance with institutional guidelines for biochemical reagents (e.g., purity certifications) .
- Data Transparency : Archive raw data (e.g., chromatograms, fluorescence curves) in repositories like Zenodo for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
